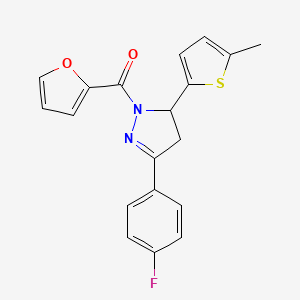
(3-(4-Fluorphenyl)-5-(5-Methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H15FN2O2S and its molecular weight is 354.4. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Entzündungshemmende Mittel: Der Pyrazol-Teil des Moleküls deutet auf eine mögliche entzündungshemmende Wirkung hin. Forscher untersuchen seine Rolle bei der Modulation von Entzündungspfaden, was zu neuartigen Arzneimittelkandidaten für Erkrankungen wie Arthritis, Asthma und Autoimmunerkrankungen führen könnte .
- Neuroprotektive Effekte: Die Fluorphenyl- und Thiophenylgruppen deuten auf mögliche neuroprotektive Eigenschaften hin. Forscher untersuchen seine Auswirkungen auf die neuronale Gesundheit, die synaptische Funktion und neurodegenerative Erkrankungen. Könnte es eine potenzielle Behandlung für Alzheimer oder Parkinson sein?
- Photokatalyse: Die Furan-2-Carbonylgruppe deutet auf Photoaktivität hin. Wissenschaftler untersuchen sein Potenzial als Photokatalysator für die Umweltbehebung. Kann es Schadstoffe abbauen oder bei der solaren Wasserspaltung helfen?
Medizinische Chemie und Arzneimittelentwicklung
Neuropharmakologie
Umweltchemie
Biologische Aktivität
The compound (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN3OS, with a molecular weight of 293.35 g/mol. Its structure features a pyrazole ring fused with a furan moiety and is substituted with a fluorophenyl group and a methylthiophenyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For example, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines. A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutations, which are prevalent in melanoma cancers . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Molecular docking studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. Studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances antitumor activity |
| 5-Methylthiophen | Increases anti-inflammatory effects |
| Furan moiety | Contributes to overall stability and bioavailability |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against human melanoma cells. The results indicated that compounds with similar structures to (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone showed IC50 values in the low micromolar range, indicating strong cytotoxicity .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of pyrazole-based compounds were tested against common bacterial strains, showing significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-4-9-18(25-12)16-11-15(13-5-7-14(20)8-6-13)21-22(16)19(23)17-3-2-10-24-17/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXTAMPZPCZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













